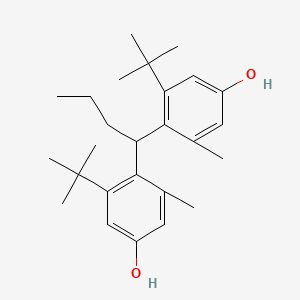
4,4'-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications, particularly in the stabilization of polymers and rubbers .
Vorbereitungsmethoden
The synthesis of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) typically involves the reaction of 3-tert-butyl-5-methylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant agent to protect against oxidative damage in various diseases.
Wirkmechanismus
The antioxidant activity of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and inhibition of oxidative chain reactions .
Vergleich Mit ähnlichen Verbindungen
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
- 4,4’-(Butane-2,2-diyl)diphenol
- 4,4’-Methylenediphenol
- Diphenolic acid
- 4,4’-(4-Methylpentane-2,2-diyl)diphenol
These compounds share structural similarities but differ in their specific substituents and the positions of these substituents on the phenolic rings. The unique combination of tert-butyl and methyl groups in 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) contributes to its distinct antioxidant properties and makes it particularly effective in stabilizing polymers and rubbers .
Eigenschaften
CAS-Nummer |
22770-93-0 |
|---|---|
Molekularformel |
C26H38O2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
3-tert-butyl-4-[1-(2-tert-butyl-4-hydroxy-6-methylphenyl)butyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-10-11-20(23-16(2)12-18(27)14-21(23)25(4,5)6)24-17(3)13-19(28)15-22(24)26(7,8)9/h12-15,20,27-28H,10-11H2,1-9H3 |
InChI-Schlüssel |
VWQJDBDBKBVVBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C=C(C=C1C)O)C(C)(C)C)C2=C(C=C(C=C2C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


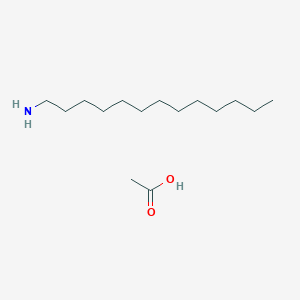
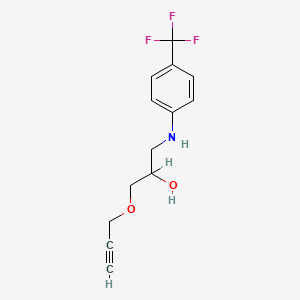
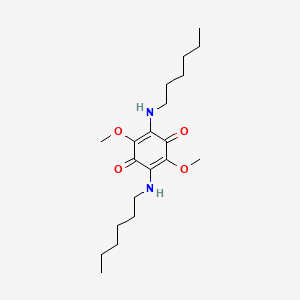
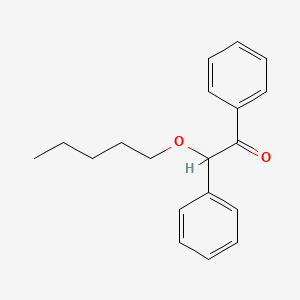
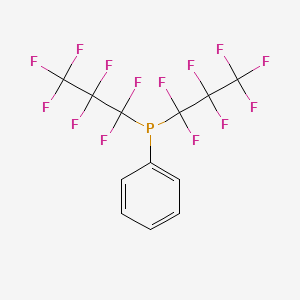
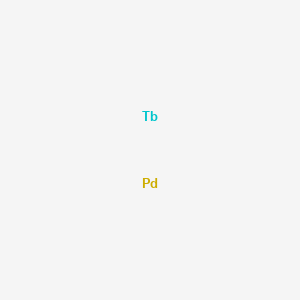

![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)
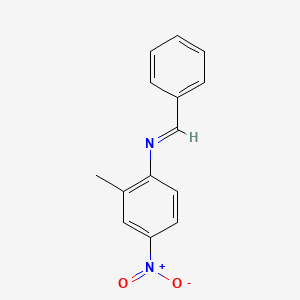
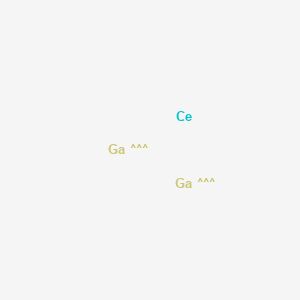
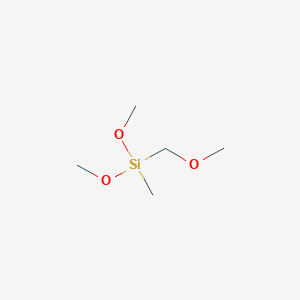
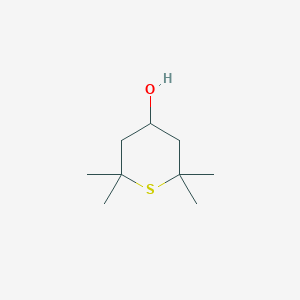
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
